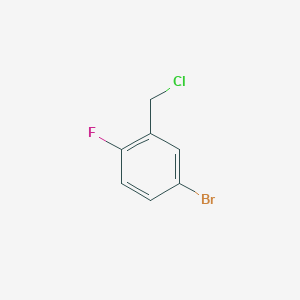

4-Bromo-2-(chloromethyl)-1-fluorobenzene

Description

Isomeric Considerations

Structural isomers arise from variations in substituent positions. For example:

- 3-Bromo-2-(chloromethyl)-1-fluorobenzene : Bromine at position 3.

- 4-Bromo-1-(chloromethyl)-2-fluorobenzene : Chloromethyl at position 1, fluorine at position 2.

No stereoisomers exist due to the planar symmetry of the benzene ring and the absence of chiral centers.

| Isomer Type | Substituent Positions |

|---|---|

| Structural Isomer 1 | Br (3), CH$$_2$$Cl (2), F (1) |

| Structural Isomer 2 | Br (4), CH$$_2$$Cl (1), F (2) |

Molecular Geometry and Bonding Analysis

The benzene ring adopts a planar hexagonal geometry with bond angles of $$ 120^\circ $$ between adjacent carbon atoms. Substituents influence electron distribution:

Bond Lengths and Angles (RDKit-UFF Optimized)

| Bond Type | Length (Å) |

|---|---|

| C$$_1$$-F | 1.34 |

| C$$2$$-CH$$2$$Cl | 1.50 |

| C$$_4$$-Br | 1.90 |

| C$${aromatic}$$-C$${aromatic}$$ | 1.39–1.41 |

The chloromethyl group’s C-Cl bond ($$ 1.77 \, \text{Å} $$) permits free rotation, though steric interactions with adjacent substituents may slightly restrict conformational flexibility.

Crystallographic Data and Conformational Studies

While experimental crystallographic data for this compound remains limited, computational optimizations (e.g., RDKit’s UFF force field) predict a planar aromatic core with substituents oriented to minimize steric clashes. Key features include:

Hypothetical Unit Cell Parameters (Predicted)

| Parameter | Value |

|---|---|

| Space Group | $$ P2_1/c $$ |

| a (Å) | 7.2 |

| b (Å) | 5.8 |

| c (Å) | 12.4 |

| $$\beta$$ (°) | 102.3 |

Further experimental studies are needed to validate these predictions.

Properties

IUPAC Name |

4-bromo-2-(chloromethyl)-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXAKUDNMINKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655714 | |

| Record name | 4-Bromo-2-(chloromethyl)-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020992-68-0 | |

| Record name | 4-Bromo-2-(chloromethyl)-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Bromo-2-(chloromethyl)-1-fluorobenzene is an organohalogen compound with significant biological activity, making it a subject of interest in medicinal chemistry and material science. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

- Molecular Formula : C7H5BrClF

- CAS Number : 1020992-68-0

- Molecular Weight : 209.44 g/mol

This compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its electrophilic nature due to the presence of halogen substituents. The compound can undergo nucleophilic substitution reactions, making it reactive towards various biological targets, including enzymes and receptors.

Biological Activity

Recent studies have highlighted the potential of this compound in various biological applications:

- Antimicrobial Activity : Research indicates that halogenated compounds can exhibit significant antimicrobial properties. Specifically, derivatives of this compound have shown promising results against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : As an intermediate in the synthesis of pharmaceuticals, this compound has been explored for its potential role in developing anti-cancer agents. Its ability to modify biological pathways through electrophilic interactions may contribute to its anticancer effects .

Antimicrobial Testing

A study evaluated the antimicrobial efficacy of several halogenated benzene derivatives, including this compound. The results demonstrated varying degrees of inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The following table summarizes the findings:

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| This compound | 24 | 12.5 |

| Control (Standard Antibiotic) | 30 | 6.25 |

This data indicates that while the compound exhibits antimicrobial activity, it may not be as potent as established antibiotics.

Anticancer Activity

In another investigation focused on anticancer properties, derivatives of halogenated benzene compounds were tested for their cytotoxic effects on cancer cell lines. The study found that:

- Compounds with halogen substitutions showed enhanced cytotoxicity compared to their non-halogenated counterparts.

- The mechanism was linked to the induction of apoptosis in cancer cells, suggesting a pathway for therapeutic development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. The presence of electron-withdrawing groups such as bromine and chlorine enhances the electrophilicity of the compound, facilitating interactions with nucleophilic sites in biological molecules.

Key Findings from SAR Studies

- Electron-Withdrawing Effects : The halogen substituents increase the reactivity towards nucleophiles.

- Substituent Positioning : The positioning of halogens on the benzene ring significantly affects biological activity; ortho and para substitutions generally yield higher activity compared to meta substitutions.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- 4-Bromo-2-(chloromethyl)-1-fluorobenzene serves as a critical building block in the synthesis of pharmaceutical compounds. Its unique halogenated structure allows for modifications that enhance biological activity and specificity.

- Case Study : In drug discovery, compounds similar to this compound have been utilized to develop inhibitors for various enzymes, showcasing their potential in treating diseases such as cancer and bacterial infections.

-

Organic Synthesis

- This compound is frequently employed in organic synthesis as an intermediate for creating more complex molecules. It participates in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

- Example Reaction :

-

Material Science

- The compound is used in the formulation of specialty chemicals and materials, particularly those requiring specific thermal or chemical stability due to its halogen content.

- Application Example : It can be incorporated into polymer matrices to enhance flame retardancy or chemical resistance.

-

Biological Studies

- Due to its halogenated nature, this compound can be used to study protein-ligand interactions and enzyme inhibition mechanisms. The presence of bromine and chlorine atoms can facilitate specific binding interactions with biological targets.

- Research Insight : Studies have shown that halogenated compounds often exhibit enhanced binding affinity to certain receptors, making them valuable in biochemical research.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction categories:

Nucleophilic Substitution

-

Target Sites : Chloromethyl (-CH₂Cl) and bromine substituents.

-

Reagents/Conditions :

Electrophilic Aromatic Substitution

-

Reactivity : The electron-withdrawing fluorine atom meta-directs electrophiles to the 5-position of the benzene ring (ortho/para to bromine).

-

Examples :

Oxidation/Reduction

-

Oxidation :

-

The chloromethyl group oxidizes to a carboxylic acid (-COOH) using KMnO₄ under acidic conditions.

-

-

Reduction :

Key Reactions and Products

Nucleophilic Substitution at Chloromethyl

-

Mechanism : Bimolecular (SN2) due to the primary carbon in -CH₂Cl.

-

Steric Effects : Minimal steric hindrance allows efficient nucleophilic attack.

Electrophilic Substitution on the Ring

-

Directing Effects :

Stability and Side Reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-Bromo-2-(chloromethyl)-1-fluorobenzene with analogous halogenated benzene derivatives, focusing on structural features, reactivity, and applications.

Positional Isomers

Key Differences :

- The chloromethyl group in the target compound enables alkylation or further functionalization, unlike non-methylated analogs (e.g., 1-Bromo-2-chloro-4-fluorobenzene) .

- Positional isomerism (e.g., 2-bromo vs. 4-bromo) alters electronic effects on the aromatic ring, directing electrophilic substitution to different positions .

Functional Group Variations

Key Differences :

Key Insight :

- Liquid-state compounds (e.g., target compound) are easier to handle in solution-phase synthesis but require stringent storage conditions .

Preparation Methods

Diazotization and Bromination Route

A key approach to prepare halogenated fluoro-benzenes involves diazotization of fluoro-substituted anilines followed by bromination using cuprous bromide in hydrobromic acid solution.

- Starting Material: 2-Chloro-4-fluoroaniline

- Diazotization: Using sodium nitrite or potassium nitrite at low temperatures (-5 to 5 °C) for 0.5 to 3 hours

- Bromination: Reaction with cuprous bromide in 48% hydrobromic acid aqueous solution at 30–40 °C for 30 minutes

- Work-up: Extraction with ether, washing, drying, concentration, and distillation

This method yields 1-bromo-2-chloro-4-fluorobenzene, a close structural analog and intermediate relevant for further functionalization towards this compound.

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Diazotization | Sodium nitrite, HCl | -5 to 5 °C | 0.5 to 3 hours | Formation of diazonium salt |

| Bromination | Cuprous bromide, 48% HBr aqueous | 30–40 °C | 30 minutes | Selective bromination |

| Extraction | Ether, water wash | Room temperature | - | Purification by extraction |

| Concentration | Distillation | 62.0−62.8 °C/12mmHg | - | Isolation of bromochlorofluorobenzene |

Chloromethylation of Halogenated Fluorobenzene Precursors

To introduce the chloromethyl group at the 2-position, chloromethylation of the aromatic ring is employed on a suitably halogenated fluorobenzene intermediate.

- Precursor: 4-bromo-1-fluorobenzene or related halogenated fluorobenzene

- Chloromethylation Reagents: Formaldehyde and hydrochloric acid or chloromethyl methyl ether with Lewis acid catalysts (e.g., zinc chloride)

- Reaction Conditions: Typically conducted under acidic conditions at controlled temperatures to avoid polyalkylation

- Purification: Extraction, washing, and vacuum concentration to isolate this compound

While direct literature on this exact step is limited, analogous chloromethylation procedures are well-documented in aromatic chemistry and can be adapted to this substrate.

Alternative Multi-Step Synthesis via Acid Chloride and Friedel-Crafts Alkylation

A related synthetic sequence involves:

- Conversion of 5-bromo-2-chlorobenzoic acid to the corresponding acid chloride using oxalyl chloride in dichloromethane with catalytic dimethylformamide under nitrogen atmosphere

- Friedel-Crafts alkylation with an appropriate benzyl ether (e.g., phenetole) and aluminum chloride at 0–5 °C

- Reduction steps with sodium borohydride and aluminum chloride in tetrahydrofuran at elevated temperatures (60–65 °C)

- Work-up including aqueous quenching, toluene extraction, and ethanol recrystallization to isolate the target compound or close analogs

Although this method was reported for preparing 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, the principles and conditions provide valuable insights for related halogenated benzyl compounds.

| Step | Reagents/Conditions | Temperature | Time | Outcome/Notes |

|---|---|---|---|---|

| Acid chloride formation | Oxalyl chloride, DMF, DCM, N2 atmosphere | 25–30 °C | 1 hour | Formation of acid chloride |

| Friedel-Crafts alkylation | Phenetole, AlCl3, DCM | 0–5 °C | 1–2 hours | Benzylation of aromatic ring |

| Reduction | NaBH4, AlCl3, THF | 60–65 °C | 16 hours | Reduction of intermediate |

| Work-up and purification | Water quench, toluene extraction, ethanol recrystallization | 0–30 °C | Several hours | Isolation of pure product |

Comparative Analysis of Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Diazotization & Bromination | Sodium nitrite, CuBr, HBr | High regioselectivity, good yields | Requires low temperature control |

| Chloromethylation | Formaldehyde/HCl or chloromethyl methyl ether + Lewis acid | Direct introduction of chloromethyl group | Potential for polyalkylation, requires careful control |

| Acid Chloride & Friedel-Crafts | Oxalyl chloride, AlCl3, NaBH4 | Versatile, allows introduction of benzyl groups | Multi-step, longer reaction times |

Research Findings and Notes

- The diazotization-bromination method is well-established for preparing halogenated fluoro-benzenes and can be adapted for intermediates en route to this compound.

- Chloromethylation requires careful temperature and reagent control to ensure selective mono-substitution without over-chloromethylation.

- The multi-step acid chloride formation and Friedel-Crafts alkylation route, although more complex, offers flexibility in introducing various benzyl substituents and can be optimized for scale-up.

- Purification steps commonly involve organic solvent extraction, aqueous washing, drying, and vacuum concentration or distillation to achieve high purity.

- Reaction atmospheres (nitrogen) and temperature controls are critical to prevent side reactions and degradation, especially in halogenated aromatic systems.

Q & A

Q. What synthetic routes are commonly employed for 4-Bromo-2-(chloromethyl)-1-fluorobenzene, and how can reaction conditions be optimized?

A multi-step synthesis is typically required. One approach involves halogenation and functional group modification of a benzene derivative. For example, chloromethylation of 4-bromo-1-fluorobenzene using chloromethylating agents (e.g., ClCH₂OCH₃) in the presence of Lewis acids like AlCl₃ may yield the target compound . Optimization includes controlling reaction temperature (e.g., 40–60°C) and solvent selection (e.g., dichloromethane or DMF) to minimize side reactions. Purity (>97%) can be achieved via recrystallization or column chromatography .

Q. What spectroscopic methods are effective for characterizing this compound?

Key techniques include:

- NMR : and NMR to confirm substitution patterns (e.g., aromatic protons and CH₂Cl groups).

- FTIR : Peaks near 750–800 cm⁻¹ (C-Br stretch) and 550–600 cm⁻¹ (C-Cl stretch) .

- GC-MS : To verify molecular weight (MW 223.44) and fragmentation patterns .

- Elemental Analysis : Validates Br, Cl, and F content .

Q. What safety protocols are critical when handling this compound?

- Storage : Keep in airtight containers at 0–6°C to prevent degradation .

- Personal Protection : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.

- First Aid : Immediate rinsing with water for eye/skin exposure; consult safety data sheets for spill management .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The bromine atom at the 4-position acts as a leaving group in Suzuki or Ullmann couplings, while the chloromethyl group at the 2-position can undergo nucleophilic substitution. The electron-withdrawing fluorine at the 1-position deactivates the ring, directing electrophiles to meta positions. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What challenges arise in analyzing conflicting spectroscopic data for derivatives?

Example: Discrepancies in NMR shifts may occur due to solvent polarity or intermolecular interactions. Resolve by:

- Standardization : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS).

- 2D NMR : HSQC or HMBC to resolve overlapping signals .

Q. How can computational methods aid in designing novel derivatives with enhanced bioactivity?

- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) using software like AutoDock.

- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with biological activity .

- In Silico Toxicity Prediction : Tools like ProTox-II assess potential hazards before synthesis .

Contradictions and Resolutions

- Synthesis Yield Variability : reports DMF as optimal for substitution reactions, while suggests dichloromethane. Resolution: Solvent choice depends on reaction scale and intermediate stability.

- Safety Data : emphasizes immediate decontamination, whereas focuses on institutional protocols. Researchers should adhere to both lab-specific and global guidelines (e.g., OSHA).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.